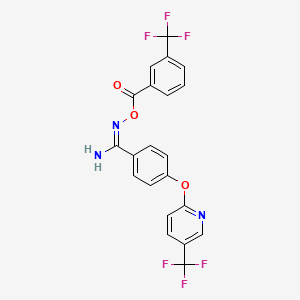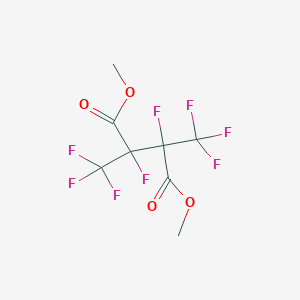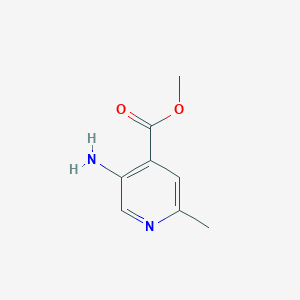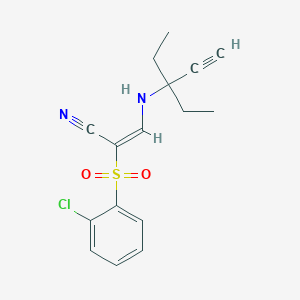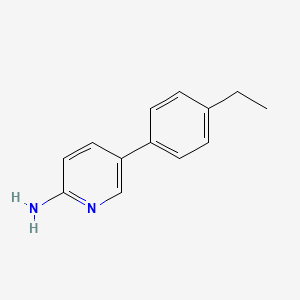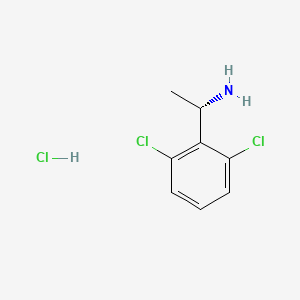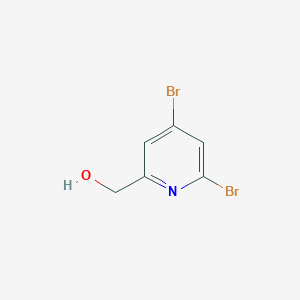aminophenylboronic acid CAS No. 693792-99-3](/img/structure/B6324571.png)
4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid
Descripción general
Descripción
4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid, also known as DMEPhBpin, is a boronic acid derivative. It has a CAS Number of 693792-99-3 . The molecular formula is C18H22BNO4 and the molecular weight is 327.19 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[benzyl(tert-butoxycarbonyl)amino]phenylboronic acid . The InChI code is 1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 . The InChI key is AWCWBSNNIDOTJR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Chemical Biology and Sensing Applications
Boronic acids are utilized in chemical biology for the detection and sensing of peroxides, recognition and sensing of specific protein motifs, and development of new MRI contrast agents. They are also used for cell-surface carbohydrate biomarker recognition and in the development of boronic acid-modified aptamers and proteins for various sensing and purification applications .
Suzuki–Miyaura Reaction
One of the most prominent applications of boronic acids is in the Suzuki–Miyaura reaction, which is a Nobel prize-winning reaction used for the synthesis of biaryl compounds .
Molecular Receptors of Sugars
Boronic acids act as molecular receptors for sugars, which is significant in various biological and chemical sensing applications .
Covalent Organic Frameworks (COFs)
These compounds are integral in the formation of Covalent Organic Frameworks, which are used for creating structured and porous materials with potential applications in catalysis, gas storage, and separation technologies .
Medicinal Chemistry
In medicinal chemistry, peptide boronic acids are explored for identifying covalent reversible enzyme inhibitors and for the recognition and detection of glycans on proteins or cancer cell surfaces .
Drug Delivery Systems
Boronic acids are investigated for their role in drug delivery systems, such as the delivery of siRNAs, due to their ability to form reversible covalent bonds with biomolecules .
pH-Responsive Devices
The unique properties of boronic acids are exploited in the development of pH-responsive devices, which can have various applications in biomedical devices and sensors .
Specific Recognition and Detection Applications
Boronic acid-based materials are used as synthetic receptors for the specific recognition and detection of cis-diol-containing species, which includes a range of biological molecules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
[4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCWBSNNIDOTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143551 | |
| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid | |
CAS RN |
693792-99-3 | |
| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693792-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







